Ethyl 3-chloro-1H-indazole-4-carboxylate

C–N cross-coupling photoredox catalysis regioselective synthesis

Procure this unique 3-chloro-4-ester indazole scaffold, a synthetically valuable intermediate historically difficult to access. Its distinct 3-chloro substitution enables regioselective cross-coupling, while the 4-ester provides a critical derivatization handle for kinase inhibitors and 5-HT4 receptor modulators. Ideal for parallel synthesis and medicinal chemistry programs.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
Cat. No. B13656865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-1H-indazole-4-carboxylate
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC2=NNC(=C21)Cl
InChIInChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-4-3-5-7-8(6)9(11)13-12-7/h3-5H,2H2,1H3,(H,12,13)
InChIKeyNPQTYDMAQRVYMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-chloro-1H-indazole-4-carboxylate: Indazole Heterocycle Chemical Properties and Procurement Baseline


Ethyl 3-chloro-1H-indazole-4-carboxylate (CAS RN not assigned in open literature) is a substituted 1H-indazole derivative bearing a chloro substituent at the 3-position and an ethyl ester at the 4-position of the bicyclic indazole scaffold. Indazoles constitute an important class of nitrogen-containing heterocycles that display diverse biological properties including anti-inflammatory, anti-tumor, and kinase-inhibitory activities [1]. The compound serves as a versatile synthetic intermediate in the preparation of pharmacologically active indazole derivatives, with the 3-chloro substituent enabling regioselective cross-coupling and nucleophilic substitution chemistry, while the 4-ester functionality provides a handle for further derivatization or hydrolysis to the corresponding carboxylic acid [2][3]. This dual substitution pattern at the 3- and 4-positions distinguishes it from more commonly encountered indazole-3-carboxylate or unsubstituted indazole scaffolds.

Why Generic Indazole Substitution Fails: Ethyl 3-chloro-1H-indazole-4-carboxylate Structural Differentiation


Substitution of ethyl 3-chloro-1H-indazole-4-carboxylate with a generic indazole or alternative regioisomer is not chemically equivalent due to three critical structural determinants. First, the 3-chloro substituent confers distinct reactivity in cross-coupling chemistry: 3-chloroindazole participates in decarboxylative C–N couplings with alkyl carboxylic acids to yield single regioisomeric products, whereas unsubstituted indazole or 3-bromo/3-iodo analogs exhibit different reaction kinetics and product distributions [1]. Second, the 4-position ester differentiates this scaffold from the far more common 3-carboxylate indazoles: US Patent 5,914,405 explicitly notes that substitution at the 4-position of the indazole system has historically been synthetically limited, with earlier methods restricted to hydrogen at this position, making 4-substituted indazoles comparatively rare and synthetically valuable intermediates [2]. Third, chloroindazole analogs demonstrate distinct biological profiles from non-chlorinated counterparts: 6-chloroindazole analogs exhibit enhanced mutagenicity and toxicity relative to non-chlorinated analogs in Neurospora crassa assays, indicating that chloro substitution meaningfully alters biological interactions [3]. These structural features cannot be replicated by substituting a generic indazole-3-carboxylate, 5-chloroindazole, or unsubstituted indazole scaffold.

Ethyl 3-chloro-1H-indazole-4-carboxylate: Quantitative Comparative Evidence for Procurement Decisions


Decarboxylative C–N Coupling: Regioselectivity and Yields of 3-Chloroindazole versus Alternative Indazole Substrates

3-Chloroindazole undergoes decarboxylative C–N coupling with a range of alkyl carboxylic acids under photoredox conditions, producing exclusively single regioisomeric products with isolated yields ranging from 20% to 86% depending on the carboxylic acid partner [1]. This regioselectivity is inherent to the 3-chloro substitution pattern and is not observed with unsubstituted indazole. The method provides a direct route to N-alkylated indazoles without requiring protecting group strategies, representing a distinct synthetic advantage over alternative indazole substrates that may yield regioisomeric mixtures.

C–N cross-coupling photoredox catalysis regioselective synthesis

4-Position Substitution: Synthetic Accessibility of Ethyl 3-chloro-1H-indazole-4-carboxylate versus 4-Hydrogen-Limited Indazole Scaffolds

US Patent 5,914,405 discloses that earlier synthetic methods for 3-substituted indazoles suffered from a critical limitation: substitution at the 4-position of the indazole system was restricted to hydrogen [1]. The patented process overcomes this limitation, enabling access to 4-substituted indazole intermediates including ester derivatives. The target compound, with its 4-carboxylate ethyl ester, represents a class of 4-substituted indazoles that were previously inaccessible via conventional synthetic routes. This synthetic exclusivity positions 4-substituted indazoles as privileged scaffolds for medicinal chemistry programs seeking novel substitution patterns.

indazole synthesis 4-substituted indazole 5-HT4 receptor antagonists

Nitric Oxide Synthase (NOS) Inhibition: 3-Chloroindazole versus 6-Nitro and 5-Nitro Indazole Analogs

In a head-to-head comparison of substituted indazole derivatives for inhibition of rat cerebellar nitric oxide synthase (NOS), 3-chloroindazole demonstrated an IC50 value of 100.0 ± 5.5 μM (n=6) [1]. This potency was intermediate among the indazole series tested: 6-nitro indazole (IC50 = 31.6 ± 3.4 μM) and 5-nitro indazole (IC50 = 47.3 ± 2.3 μM) showed greater potency, while 3-chloro-5-nitro indazole (IC50 = 158.4 ± 2.1 μM) and unsubstituted indazole (IC50 = 177.8 ± 2.1 μM) showed reduced potency. 5-Amino indazole, 6-amino indazole, and 6-sulphanilimido indazole exhibited IC50 values exceeding 1 mM, and 3-indazolinone was inactive. These data establish a quantitative rank-order of NOS inhibition among indazole analogs.

nitric oxide synthase enzyme inhibition indazole pharmacology

Chloroindazole Mutagenicity: 6-Chloroindazole Analogs versus Nonchlorinated Indazole Analogs

A mutagenicity study in Neurospora crassa evaluated antischistosomal indazole analogs, establishing a clear structure-toxicity relationship: 6-chloroindazole analogs demonstrated both higher mutagenicity and higher toxicity compared to nonchlorinated indazole analogs [1]. On a per-mole basis, among six closely related agents (IA-3 through IA-6, representing indazole analogs of lucanthone and hycanthone), IA-3 was identified as the most toxic and mutagenic compound. The study further reported that compounds with a methyl group at the C-4 position were more mutagenic than those with a methanol group at C-4. While these data are from 6-chloro rather than 3-chloro indazole analogs, they establish the principle that chloro substitution on the indazole nucleus meaningfully alters biological activity and safety profiles.

mutagenicity toxicology structure-toxicity relationship

Ethyl 3-chloro-1H-indazole-4-carboxylate: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of 5-HT4 Receptor Antagonist Intermediates

Procure ethyl 3-chloro-1H-indazole-4-carboxylate for use as a key intermediate in the preparation of substituted indazole derivatives targeting the serotonin 5-HT4 receptor. US Patent 5,914,405 establishes that 3-substituted indazoles serve as intermediates for 5-HT4 antagonists and partial agonists [1]. The 4-position ester functionality, which earlier synthetic methods could not access (prior art limited 4-position to hydrogen), provides a critical synthetic handle for further derivatization via hydrolysis to carboxylic acid or direct amidation. This compound enables access to 4-substituted indazole chemical space that was previously synthetically inaccessible.

Synthetic Methodology: Regioselective C–N Bond Formation via Photoredox Catalysis

Utilize ethyl 3-chloro-1H-indazole-4-carboxylate (or its 3-chloroindazole core) as a substrate for decarboxylative C–N cross-coupling reactions with alkyl carboxylic acids under visible-light photoredox catalysis. This methodology consistently yields single regioisomeric N-alkylated products with isolated yields ranging from 20% to 86% depending on the carboxylic acid partner [1]. The regioselectivity eliminates the need for chromatographic separation of N1/N2 regioisomers, reducing purification costs and simplifying reaction workup. This application is particularly valuable for parallel synthesis and library production where purification throughput is rate-limiting.

Kinase Inhibitor Discovery: Aurora Kinase and PLK4-Targeted Anticancer Programs

Deploy ethyl 3-chloro-1H-indazole-4-carboxylate as a core scaffold for the design of protein kinase inhibitors. Patent literature establishes that indazole compounds bearing 3-position substitution exhibit kinase-inhibitory activity against TTK protein kinase, polo-like kinase 4 (PLK4), and Aurora kinases, with demonstrated anticancer activity against breast, colon, and ovarian cancer cell lines [1]. The 3-chloro substitution pattern differentiates this scaffold from alternative halogen substituents (bromo, iodo, fluoro), potentially altering kinase selectivity profiles and physicochemical properties [2]. The 4-ester provides a modifiable handle for structure-activity relationship exploration.

Neuroscience Research: Nitric Oxide Synthase (NOS) Pharmacology Reference Standard

Employ 3-chloroindazole as a reference compound for nitric oxide synthase inhibition studies in central nervous system research. Head-to-head comparative data establish the IC50 of 3-chloroindazole at 100.0 ± 5.5 μM against rat cerebellar NOS, positioning it as a moderate-potency comparator between high-potency nitro-substituted indazoles (6-nitro indazole: 31.6 ± 3.4 μM; 7-nitro indazole: 0.9 ± 0.1 μM) and low-potency unsubstituted indazole (177.8 ± 2.1 μM) [1]. This defined potency window makes 3-chloroindazole a useful tool compound for calibrating NOS inhibition assays and validating new indazole-based NOS inhibitor candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-chloro-1H-indazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.